N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride
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Overview
Description
Benzothiazole derivatives, such as the one you mentioned, are often studied for their potential biological activities . They can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds, such as N-phenyl anthranilic acid . The intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds is often analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
- Thiazole derivatives, including this compound, have been investigated for their antioxidant potential. They scavenge free radicals and protect cells from oxidative damage, which is relevant in various diseases, including cancer and neurodegenerative disorders .
- The presence of the thiazole ring has been associated with analgesic and anti-inflammatory activity. Studies have demonstrated that certain thiazole derivatives exhibit pain-relieving effects and reduce inflammation .
- Thiazoles have shown promise as antimicrobial and antifungal agents. Researchers have explored their effectiveness against bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) and fungi .
- While more research is needed, thiazole derivatives have been investigated for their antiviral potential. Their ability to inhibit viral replication makes them interesting candidates for drug development .
- Thiazoles, including this compound, have been studied for their neuroprotective properties. They may play a role in protecting neurons from damage and degeneration, making them relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
- Some thiazole derivatives exhibit antitumor and cytotoxic effects. These compounds could potentially be used in cancer therapy, although further research is necessary to understand their mechanisms of action .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Antiviral Properties
Neuroprotective Effects
Antitumor and Cytotoxic Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S.ClH/c1-16-6-8-17(9-7-16)21(27)26(11-3-10-25-12-14-28-15-13-25)22-24-20-18(23)4-2-5-19(20)29-22;/h2,4-9H,3,10-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVFZLBPHDGDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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